(Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, a carbonyl compound, and a sulfur-containing compound. The methoxy and benzylidene groups could be introduced through subsequent reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonyl group and the double bond in the benzylidene group could be sites of nucleophilic addition reactions. The methoxy groups could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbonyl group and the potentially polar sulfur atom in the thiazolidine ring could confer some degree of polarity to the molecule. The compound could have some solubility in polar solvents, and its boiling and melting points would be influenced by its molecular weight and the nature of its functional groups .Scientific Research Applications
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity highlight the significance of studying compounds like thiazolidinediones, which are related to the chemical structure . These methods, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests, assess the antioxidant capacity of complex samples, indicating the potential of such compounds in contributing to antioxidant research (Munteanu & Apetrei, 2021).
Liquid Crystal Research
The study of methylene-linked liquid crystal dimers, including compounds with methoxy and ethoxy groups, informs on the transitional properties important in materials science. This research can provide a foundation for exploring similar compounds in liquid crystal applications (Henderson & Imrie, 2011).
PTP 1B Inhibition for Diabetes Management
Research on 2,4-thiazolidinediones as PTP 1B inhibitors highlights their potential in managing type 2 diabetes mellitus (T2DM) by modifying the TZD scaffold to optimize PTP 1B inhibition. This underscores the interest in thiazolidinedione derivatives for therapeutic applications (Verma, Yadav, & Thareja, 2019).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, including those related to dimethoxybenzylidene structures, is pivotal in synthetic chemistry for developing light-responsive materials (Amit, Zehavi, & Patchornik, 1974).
Synthetic and Biological Significance of Benzothiazoles
The combination of (thio)urea and benzothiazole derivatives, similar in structure to the query compound, has shown broad biological activities, indicating the importance of such compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
Phytochemical and Bioactive Research
The exploration of phytochemical constituents in the Syzygium genus, rich in compounds with methoxy groups, reveals the potential for natural products in drug discovery, which could extend to synthetic analogs like the compound (Aung et al., 2020).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which could be influenced by its functional groups. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-28-17-9-7-16(8-10-17)24-21(26)5-4-12-25-22(27)20(32-23(25)31)14-15-6-11-18(29-2)19(13-15)30-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,26)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOCJLIWRDJLY-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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